4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the methanesulfonyl group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The benzothiazole core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Methoxyphenyl Methyl Group: Finally, the compound is alkylated with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methanesulfonylphenyl)-1,3-benzothiazole
- 4-methanesulfonyl-N-phenylbenzothiazol-2-amine
- 2-(4-methanesulfonylphenyl)-N-(2-methoxyphenyl)benzothiazol-2-amine
Uniqueness
4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the methanesulfonyl and methoxyphenyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-21-12-7-4-3-6-11(12)10-17-16-18-15-13(22-16)8-5-9-14(15)23(2,19)20/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRFZXZVMBWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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